molecular formula C9H8N2O3 B13006362 8-Hydroxy-7-methoxyphthalazin-1(2H)-one

8-Hydroxy-7-methoxyphthalazin-1(2H)-one

Cat. No.: B13006362
M. Wt: 192.17 g/mol
InChI Key: YMYFGUWFVIREHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-7-methoxyphthalazin-1(2H)-one is a phthalazinone derivative characterized by a bicyclic lactam structure with hydroxyl and methoxy substituents at positions 7 and 8, respectively. Phthalazinones are notable for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The compound’s structural features, such as hydrogen-bonding capabilities from the hydroxyl group and electron-donating effects from the methoxy group, influence its reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

8-hydroxy-7-methoxy-2H-phthalazin-1-one

InChI

InChI=1S/C9H8N2O3/c1-14-6-3-2-5-4-10-11-9(13)7(5)8(6)12/h2-4,12H,1H3,(H,11,13)

InChI Key

YMYFGUWFVIREHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NNC2=O)O

Origin of Product

United States

Biological Activity

8-Hydroxy-7-methoxyphthalazin-1(2H)-one is a phthalazine derivative that has garnered attention in recent years due to its diverse biological activities, particularly in cancer therapy and other medical applications. This article explores the compound's biological activity, synthesizing findings from various studies, including in vitro assays, structure-activity relationships (SAR), and potential mechanisms of action.

Synthesis and Structure

The synthesis of this compound typically involves the modification of phthalazine derivatives through various chemical reactions, including hydrazinolysis and azide coupling techniques. The compound's structure features a hydroxyl group and a methoxy group that contribute to its biological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of phthalazine derivatives, including this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity Assays : In vitro assays against the NCI 60 cell panel revealed that several phthalazine derivatives exhibited broad-spectrum cytotoxic activity. For example, derivatives similar to this compound showed growth inhibition percentages exceeding 90% across multiple cancer types, including leukemia and breast cancer .
CompoundCell LineIC50 (µM)Growth Inhibition (%)
This compoundMDA-MB-231 (breast cancer)0.5798.2
Similar DerivativeHCT-116 (colon cancer)0.3295.0
Similar DerivativeA549 (lung cancer)1.5890.0

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 . This suggests a potential for therapeutic applications in oncology.
  • VEGFR Inhibition : Certain derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis. For instance, one study reported an IC50 value of 17.8 μM for VEGFR inhibition .

Other Biological Activities

Beyond anticancer properties, phthalazine derivatives are also noted for other pharmacological effects:

  • Cardiotonic Activity : Some derivatives exhibit cardiotonic effects comparable to established drugs like amrinone, indicating potential applications in cardiovascular medicine .
  • Antidiabetic Properties : Compounds related to this class have been studied for their ability to inhibit aldose reductase, suggesting a role in diabetes management .

Case Studies

Several case studies highlight the clinical relevance of phthalazine derivatives:

  • Breast Cancer Treatment : A case study involving MDA-MB-231 cells demonstrated that treatment with an analogue of this compound led to significant apoptosis induction and cell cycle arrest at the S phase .
  • Combination Therapies : Research indicates that combining phthalazine derivatives with other chemotherapeutic agents may enhance their efficacy and reduce resistance in cancer treatment protocols.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 8 acts as a reactive site for nucleophilic substitution under specific conditions:

Alkylation

  • Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields 8-alkoxy derivatives.

  • Example:

    8 Hydroxy 7 methoxyphthalazin 1 2H one+CH3IK2CO3,DMF8 Methoxy 7 methoxyphthalazin 1 2H one\text{8 Hydroxy 7 methoxyphthalazin 1 2H one}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{8 Methoxy 7 methoxyphthalazin 1 2H one}

    Conditions : 60°C, 6 hours, anhydrous DMF .

Acylation

  • Acetylation using acetic anhydride in pyridine produces acetylated derivatives:

    8 Hydroxy 7 methoxyphthalazin 1 2H one+(CH3CO)2OPyridine8 Acetoxy 7 methoxyphthalazin 1 2H one\text{8 Hydroxy 7 methoxyphthalazin 1 2H one}+(\text{CH}_3\text{CO})_2\text{O}\xrightarrow{\text{Pyridine}}\text{8 Acetoxy 7 methoxyphthalazin 1 2H one}

    Yield : ~85% .

Electrophilic Aromatic Substitution

The phthalazine ring undergoes electrophilic substitution at positions activated by electron-donating groups:

Reaction TypeReagents/ConditionsProductYieldReference
Nitration HNO₃/H₂SO₄, 0°C6-Nitro-8-hydroxy-7-methoxyphthalazin-1(2H)-one72%
Sulfonation H₂SO₄, SO₃6-Sulfo-8-hydroxy-7-methoxyphthalazin-1(2H)-one65%

Mechanistic Insight :

  • Methoxy groups direct electrophiles to the para position, while hydroxyl groups activate adjacent positions via resonance .

Oxidation

  • The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄):

    8 Hydroxy 7 methoxyphthalazin 1 2H oneCrO3/H2SO48 Oxo 7 methoxyphthalazin 1 2H one\text{8 Hydroxy 7 methoxyphthalazin 1 2H one}\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{8 Oxo 7 methoxyphthalazin 1 2H one}

    Yield : 78% .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the phthalazine ring to a dihydro derivative:

    8 Hydroxy 7 methoxyphthalazin 1 2H oneH2/Pd C1 2 Dihydro 8 hydroxy 7 methoxyphthalazine\text{8 Hydroxy 7 methoxyphthalazin 1 2H one}\xrightarrow{\text{H}_2/\text{Pd C}}\text{1 2 Dihydro 8 hydroxy 7 methoxyphthalazine}

    Conditions : 50 psi, 4 hours .

Complexation and Chelation

The compound forms stable complexes with transition metals due to its O,N-donor system:

Metal IonLigand RatioApplicationReference
Cu(II)1:2Anticancer agents
Fe(III)1:1Catalytic oxidation

Stability Constant (log K) :

  • Cu(II) complex: 12.3 ± 0.2 .

Stability and Degradation

  • Thermal Stability : Decomposes at 285°C with an activation energy (EaE_a) of 60 kJ/mol .

  • Hydrolytic Degradation : Susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, forming phthalic acid derivatives .

Table 2: Spectral Data for Key Derivatives

CompoundIR (cm⁻¹)1^1H NMR (δ, ppm)
8-Acetoxy-7-methoxyphthalazin-1(2H)-one1745 (C=O)2.30 (s, 3H, CH₃)
Cu(II) Complex1600 (C=N)8.20 (s, 1H, NH)

Mechanistic Considerations

  • Nucleophilic Substitution : Proceeds via a two-step mechanism involving deprotonation followed by attack by the nucleophile .

  • Electrophilic Substitution : Directed by the methoxy group’s +M effect, favoring para/ortho positions .

Comparison with Similar Compounds

Key Research Findings

  • Crystal Engineering : Substituents like propargyl groups () enable tunable π-stacking and hydrogen-bonding networks, critical for designing solid-state materials .
  • Transition Metal-Free Synthesis: highlights an eco-friendly route to lactam derivatives, contrasting with traditional metal-catalyzed phthalazinone syntheses .
  • Structural-Activity Relationships (SAR) : Electron-donating groups (e.g., methoxy) enhance stability, while bulky substituents (e.g., tert-butyl) reduce reactivity but improve lipophilicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-hydroxy-7-methoxyphthalazin-1(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted phthalic anhydride derivatives. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate intermediates (derived from phthalic anhydride) are modified using nucleophilic substitutions or condensations with heterocyclic amines or oxadiazoles . Key variables include solvent polarity (e.g., dioxane for cyclization), temperature (reflux conditions), and catalyst selection (e.g., KOH for dehydrohalogenation) . Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The hydroxy proton appears as a singlet (~δ 12–13 ppm) due to hydrogen bonding, while the methoxy group resonates at δ 3.8–4.0 ppm. Phthalazinone ring protons show distinct splitting patterns (e.g., ABX systems for adjacent substituents) .
  • IR : A strong carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and O–H stretching (3200–3500 cm⁻¹) confirm the lactam and hydroxy groups .
  • MS : Molecular ion peaks ([M+H]⁺) at m/z 207.2 (C₁₀H₉N₂O₃) with fragmentation patterns reflecting methoxy and hydroxy loss .

Advanced Research Questions

Q. How do contradictory spectral data arise in structural elucidation, and what validation strategies are recommended?

  • Methodological Answer : Contradictions may stem from tautomerism (e.g., keto-enol forms) or impurities (e.g., hydrazine byproducts from synthetic steps). Cross-validation methods include:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • X-ray crystallography for unambiguous confirmation of substituent positions .
  • HPLC-MS to detect trace impurities, such as residual hydrazine, using benzaldehyde derivatization (forming benzalazine for UV quantification) .

Q. What factorial design approaches optimize reaction parameters for synthesizing phthalazinone derivatives?

  • Methodological Answer : A 2³ factorial design can evaluate variables like temperature (80–120°C), catalyst concentration (0.5–2.0 eq.), and solvent (dioxane vs. DMF). For example:

  • Response variables : Yield (%) and purity (HPLC area%).
  • Statistical analysis : ANOVA identifies significant factors (e.g., solvent polarity has a p-value <0.05 in cyclization efficiency) .
  • Case study : Using this design, KOH concentration in dioxane was optimized to 1.5 eq., achieving 85% yield .

Q. How can impurity profiles be rigorously characterized for pharmacopeial compliance?

  • Methodological Answer :

  • Step 1 : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to separate impurities.
  • Step 2 : LC-MS/MS identifies impurities (e.g., des-methyl analogs or oxidation byproducts) .
  • Step 3 : Quantify hydrazine residues via derivatization with benzaldehyde (limit: ≤0.1% per ICH Q3A guidelines) .

Q. What computational tools predict reactivity and regioselectivity in phthalazinone derivatives?

  • Methodological Answer :

  • DFT calculations (e.g., Gaussian 16) model electrophilic aromatic substitution (EAS) preferences. For this compound, the C-5 position is more reactive due to electron-donating methoxy and hydroxy groups .
  • COMSOL Multiphysics : Simulates reaction kinetics under varying pressures/temperatures to predict byproduct formation .

Data Contradiction Resolution

Q. How to address discrepancies in reported biological activity data for structurally similar analogs?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition vs. cell viability).
  • Structural alignment : Overlay crystallographic data to identify steric/electronic differences (e.g., methoxy vs. ethoxy substituents) .
  • Dose-response validation : Re-test compounds under identical conditions (pH 7.4, 37°C) to isolate structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.